7-Bromo-4-chloro-8-fluoroquinazoline
Overview
Description
7-Bromo-4-chloro-8-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Bromo-4-chloro-8-fluoroquinazoline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-8-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .
Scientific Research Applications
7-Bromo-4-chloro-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichloro-6-fluoroquinazoline
- 7-Bromo-6-chloroquinazolin-4(3H)-one
- 7-Bromo-4-chloro-8-fluoroquinazoline-2,4-diol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSLMOKYJUWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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